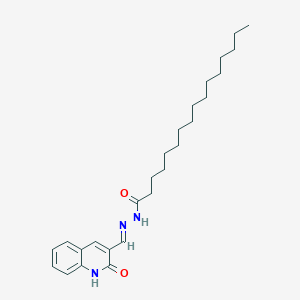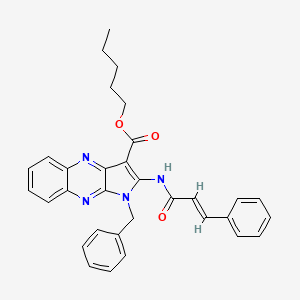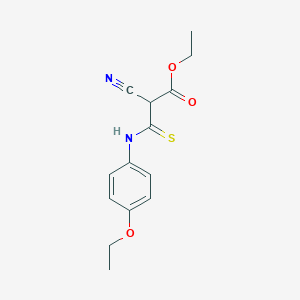
N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)palmitohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond This compound is derived from the condensation of a hydrazide with an aldehyde or ketone, forming a stable azomethine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide typically involves the condensation reaction between 2-oxo-1,2-dihydroquinoline-3-carbaldehyde and hexadecanohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in ethanol.
- Add hexadecanohydrazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of quinoline oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of organic materials and dyes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide involves its interaction with biological targets, such as enzymes or receptors. The azomethine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The compound’s hydrophobic tail allows it to interact with lipid membranes, potentially affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]octadecanohydrazide
Uniqueness
N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]hexadecanohydrazide is unique due to its specific hydrophobic tail length, which can influence its solubility and interaction with biological membranes. This structural feature may enhance its efficacy in certain applications compared to similar compounds with shorter or longer hydrophobic tails.
Properties
Molecular Formula |
C26H39N3O2 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]hexadecanamide |
InChI |
InChI=1S/C26H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-25(30)29-27-21-23-20-22-17-15-16-18-24(22)28-26(23)31/h15-18,20-21H,2-14,19H2,1H3,(H,28,31)(H,29,30)/b27-21+ |
InChI Key |
BMNHMVCAPYYIKJ-SZXQPVLSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC2=CC=CC=C2NC1=O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B11962755.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962763.png)
![Diethyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B11962767.png)

![n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B11962775.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{(2Z)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11962781.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)

![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962816.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11962820.png)
